dimethyl-2,3-pentadienedioate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: dimethyl-2,3-pentadienedioate can be synthesized through a multi-step process starting from diethyl acetone-1,3-dicarboxylate. The first step involves the reaction of diethyl acetone-1,3-dicarboxylate with phosphorus pentachloride to form dimethyl 3-chloro-2-pentenedioate. This intermediate is then treated with anhydrous tetrahydrofuran and cooled to 0°C in an ice-salt bath, followed by the addition of a base to yield dimethyl 2,3-pentadienedioate .
Industrial Production Methods: The industrial production of dimethyl 2,3-pentadienedioate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in scaling up the production process .
Chemical Reactions Analysis
Types of Reactions: dimethyl-2,3-pentadienedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
dimethyl-2,3-pentadienedioate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.
Mechanism of Action
The mechanism of action of dimethyl 2,3-pentadienedioate involves its interaction with various molecular targets and pathways. Its reactivity is primarily due to the presence of the allene functional group, which makes it susceptible to nucleophilic attack and other chemical transformations. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies .
Comparison with Similar Compounds
Dimethyl 3-chloro-2-pentenedioate: An intermediate in the synthesis of dimethyl 2,3-pentadienedioate.
Dimethyl allene-1,3-dicarboxylate: Another compound with a similar allene structure.
Uniqueness: dimethyl-2,3-pentadienedioate is unique due to its specific allene structure, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
1712-36-3 |
---|---|
Molecular Formula |
C7H8O4 |
Molecular Weight |
156.14 g/mol |
InChI |
InChI=1S/C7H8O4/c1-10-6(8)4-3-5-7(9)11-2/h4-5H,1-2H3 |
InChI Key |
FJLLBKDQCMPUSU-UHFFFAOYSA-N |
SMILES |
COC(=O)C=C=CC(=O)OC |
Canonical SMILES |
COC(=O)C=C=CC(=O)OC |
Synonyms |
Dimethyl-2,3-pentadienedioate |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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